1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one

Vue d'ensemble

Description

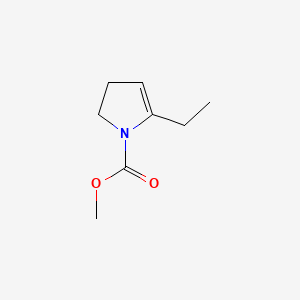

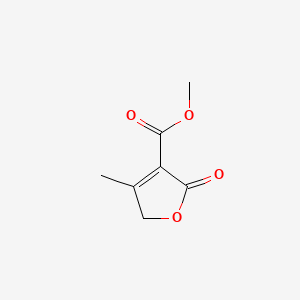

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one (MHP) is a derivative of pyrrolidone, a cyclic organic compound. MHP has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mécanisme D'action

The mechanism of action of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is not fully understood. However, studies have shown that 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can interact with various enzymes and proteins in cells. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can scavenge free radicals and inhibit the production of reactive oxygen species. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also modulate the expression of genes involved in cell proliferation and apoptosis. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can activate the caspase cascade and induce apoptosis in cancer cells. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation.

Biochemical and Physiological Effects:

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has been shown to exhibit various biochemical and physiological effects. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can scavenge free radicals and protect cells from oxidative damage. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can inhibit the growth of cancer cells and induce apoptosis. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also modulate the expression of genes involved in inflammation and cell proliferation. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can stimulate plant growth and increase crop yield. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also act as a natural pesticide by inhibiting the growth of pests and pathogens.

Avantages Et Limitations Des Expériences En Laboratoire

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has several advantages for lab experiments. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is easy to synthesize and purify. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is stable under normal laboratory conditions. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be used in various assays to study its biochemical and physiological effects. However, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one also has some limitations. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is insoluble in water, which limits its use in aqueous systems. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also be toxic at high concentrations, which requires careful handling.

Orientations Futures

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has several potential future directions for research. In medicine, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be further studied for its anti-cancer properties. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also be studied for its potential use in the treatment of inflammatory diseases such as arthritis. In agriculture, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be further studied for its potential use as a natural pesticide and plant growth regulator. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also be studied for its potential use in the synthesis of novel materials. Overall, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has significant potential for various applications and warrants further research.

Méthodes De Synthèse

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be synthesized through the condensation reaction between maleic anhydride and glycine. The reaction results in the formation of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one, which can be purified through recrystallization. The yield of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be increased by optimizing the reaction conditions such as temperature, pH, and reaction time.

Applications De Recherche Scientifique

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can scavenge free radicals and protect cells from oxidative damage. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be used as a plant growth regulator and a pesticide. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can stimulate plant growth and increase crop yield. 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can also act as a natural pesticide by inhibiting the growth of pests and pathogens. In material science, 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be used as a precursor for the synthesis of novel materials such as metal-organic frameworks and porous carbon materials.

Propriétés

IUPAC Name |

methyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-11-6(10)7-3-4(8)2-5(7)9/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGKGFIAKLISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190808 | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182352-51-8 | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182352-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)

![2,3-Dioxabicyclo[2.2.2]octane,5-(1-methylethyl)-,(1alpha,4alpha,5bta)-(9CI)](/img/no-structure.png)